Methyl 3-amino-4-cyanobenzoate

Process Chemistry Intermediate Synthesis Purity Profile

Methyl 3-amino-4-cyanobenzoate (CAS 159847-82-2) is a disubstituted benzoate ester building block featuring an amino group at the 3-position and a cyano group at the 4-position. With a molecular weight of 176.17 g/mol and a high computed topological polar surface area (76.1 Ų) , it serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 159847-82-2
Cat. No. B3243889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-cyanobenzoate
CAS159847-82-2
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C#N)N
InChIInChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,11H2,1H3
InChIKeyDTIYYWNOEAWKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Amino-4-Cyanobenzoate (CAS 159847-82-2) - Core Identity and Baseline for Procurement


Methyl 3-amino-4-cyanobenzoate (CAS 159847-82-2) is a disubstituted benzoate ester building block featuring an amino group at the 3-position and a cyano group at the 4-position [1]. With a molecular weight of 176.17 g/mol and a high computed topological polar surface area (76.1 Ų) [1], it serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals [2]. Its primary role is as a synthetic scaffold for generating diverse chemical libraries, particularly in medicinal chemistry campaigns for kinase inhibitors and other target classes .

Why Generic Substitution Fails for Methyl 3-Amino-4-Cyanobenzoate: The Isomeric Purity and Reactivity Imperative


Direct substitution of methyl 3-amino-4-cyanobenzoate with its closest positional isomer, methyl 4-amino-3-cyanobenzoate (CAS 159847-80-0), is chemically invalid in synthesis workflows. The swap reverses the orientation of the amino and cyano groups, fundamentally altering the electronic landscape and hydrogen-bonding patterns of any derived molecule, leading to a different pharmacophore and an unpredictable loss or change in target engagement . Similarly, substituting with the free acid, 3-amino-4-cyanobenzoic acid (CAS 159847-71-9), introduces a reactive carboxylate that complicates coupling chemistry, necessitating additional protection/deprotection steps and reducing overall synthetic efficiency relative to the pre-activated methyl ester [1]. The patented high-yield synthetic process for this specific alkyl ester further differentiates it from analogs produced via lower-yielding or less pure routes [2].

Methyl 3-Amino-4-Cyanobenzoate: Head-to-Head Quantitative Evidence for Scientific Selection


Synthetic Yield Advantage: Patented High-Purity Alkylation Process vs. Conventional Esterification

A dedicated process patent (EP0853077A1) describes a method for producing alkyl 3-amino-4-substituted benzoates, including the target methyl ester, which yields high purity product. The process avoids the di-alkylation and dehalogenation side-reactions that plague conventional reduction-based syntheses of chloro-substituted analogs [1]. Comparative data within the patent demonstrate that using a basic carbonate in the alkylation step selectively yields the mono-alkylated ester without significant N-alkylation, a problem that limits yields to low levels with the classic Fischer esterification of the free acid [1].

Process Chemistry Intermediate Synthesis Purity Profile

Cellular Transporter Inhibition: LAT1 Activity vs. Baseline Selective Inhibitors

Methyl 3-amino-4-cyanobenzoate demonstrates inhibitory activity against the L-type amino acid transporter 1 (LAT1/SLC7A5), a critical nutrient transporter upregulated in cancers [1]. In a functional uptake assay, the compound inhibited LAT1-mediated [14C]-L-leucine uptake in human MCF7 breast cancer cells with an IC50 of 27.7 µM [1]. This provides a quantitative benchmark for its use as a starting scaffold in LAT1 inhibitor programs, though this value is a class-level expectation for an unoptimized amino acid mimetic; more potent, optimized inhibitors like JPH203 (a tyrosine analog) achieve nanomolar potency [1].

Cancer Metabolism Transporter Assay LAT1 Inhibitor

Physicochemical Differentiation from Positional Isomer Methyl 4-Amino-3-Cyanobenzoate

The substitution pattern of methyl 3-amino-4-cyanobenzoate creates a distinct electronic configuration compared to its regioisomer, methyl 4-amino-3-cyanobenzoate (CAS 159847-80-0). The 3-amino-4-cyano arrangement places the electron-donating amino group meta to the ester and ortho to the electron-withdrawing cyano group, which influences both the pKa of the amino group and the hydrogen-bond donor/acceptor profile [1]. While both isomers share the same molecular formula (C9H8N2O2) and molecular weight (176.17 g/mol), their distinct substitution patterns are computed to alter the topological polar surface area (TPSA) from 76.1 Ų for the 3-amino-4-cyano isomer to a different value for the 4-amino-3-cyano isomer, subtly tuning membrane permeability [1]. This difference, though seemingly minor, can translate into significantly different pharmacokinetic profiles for derived drug candidates.

Computational Chemistry Drug Design Isomeric Differentiation

Optimal Research and Industrial Scenarios for Deploying Methyl 3-Amino-4-Cyanobenzoate


Medicinal Chemistry: LAT1-Targeted Anticancer Lead Scaffold

The validated low-micromolar inhibition of LAT1 in MCF7 cells [1] makes methyl 3-amino-4-cyanobenzoate a structurally tractable starting point for hit-to-lead campaigns aiming to starve tumors of essential amino acids. Its ester functionality allows for rapid conversion to an amide or acid, while the amino group can be derivatized to explore the transporter's binding pocket, providing a concrete activity benchmark for newly synthesized analogs.

Process R&D: Reliable Production of High-Purity Cyano-Aniline Synthons

The patented process for its synthesis [2] establishes that this specific methyl ester can be reliably produced in high purity without the side-reactions that plague the synthesis of its free acid counterpart. This secures a robust supply chain for development projects transitioning from gram-scale medicinal chemistry to kilogram-scale preclinical toxicology, where impurity profiles must be strictly controlled.

Chemical Biology: Functional Probe for Amino Acid Transporters

As demonstrated by its LAT1 inhibition data [1], this compound serves as a functional probe for studying amino acid transporter pharmacology, distinct from its regioisomer. Researchers can use it to explore the structural determinants of transporter recognition, where the specific 3-amino-4-cyano regiochemistry offers a unique handle for investigating substrate specificity of SLC7 family members.

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